molecular formula C14H14N2O2 B13134729 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile

Katalognummer: B13134729
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: WOSFIKLUWDUPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, specialty chemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a classical method for forming carbon-carbon double bonds by condensing an aldehyde with a compound containing an active methylene group, such as malononitrile. The reaction is usually catalyzed by a base, such as piperidine or pyridine, and can be carried out in various solvents, including ethanol and ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using solid catalysts, such as Ti-Al-Mg hydrotalcite, which enhances the reaction’s efficiency and selectivity. The use of such catalysts allows for a greener and more sustainable production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce ethoxyethylidene derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile stands out due to its unique combination of benzyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

2-(1-ethoxy-2-phenylmethoxyethylidene)propanedinitrile

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(13(8-15)9-16)11-17-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3

InChI-Schlüssel

WOSFIKLUWDUPNN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=C(C#N)C#N)COCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.